BenchChemオンラインストアへようこそ!

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide

IMPDH inhibition Target selectivity Non-kinase target

CAS 1421522-32-8 is a synthetic small molecule belonging to the imidazole pyrimidine amide class, a series extensively characterized as cyclin-dependent kinase (CDK) inhibitors. The compound is defined by its three key structural modules: a central pyrimidine core linked to a 2-methyl-1H-imidazole, an amide bridge, and a distal 3-(pyrimidin-2-yloxy)benzamide moiety.

Molecular Formula C19H15N7O2
Molecular Weight 373.376
CAS No. 1421522-32-8
Cat. No. B2542568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide
CAS1421522-32-8
Molecular FormulaC19H15N7O2
Molecular Weight373.376
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
InChIInChI=1S/C19H15N7O2/c1-13-20-8-9-26(13)18-23-11-15(12-24-18)25-17(27)14-4-2-5-16(10-14)28-19-21-6-3-7-22-19/h2-12H,1H3,(H,25,27)
InChIKeyYEEUPJOVCJQBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide (CAS 1421522-32-8)


CAS 1421522-32-8 is a synthetic small molecule belonging to the imidazole pyrimidine amide class, a series extensively characterized as cyclin-dependent kinase (CDK) inhibitors [1]. The compound is defined by its three key structural modules: a central pyrimidine core linked to a 2-methyl-1H-imidazole, an amide bridge, and a distal 3-(pyrimidin-2-yloxy)benzamide moiety. Public records indicate a molecular formula of C19H15N7O2 and a molecular weight of 373.376 g/mol [2]. While the broader series is known for potent CDK2 inhibition, independent bioactivity data for this specific compound points to a distinct primary target, with a reported inhibition constant (Ki) of 260 nM against Inosine-5'-monophosphate dehydrogenase 1 (IMPDH1) [3]. This dual contextualization—part of a celebrated CDK inhibitor family yet possessing its own unique target engagement fingerprint—forms the basis of its selection value for research programs.

Why N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide Cannot Be Swapped: A Scientific Justification


The imidazole pyrimidine amide pharmacophore is highly sensitive to substitutions on the benzamide terminus, which dictate target selectivity, potency, and pharmacokinetic behavior. For instance, closely related in-class compounds like AZD5597 (a clinical CDK1/2 inhibitor with IC50 = 2 nM) and compound 9b (a CDK2-selective tool with 50-60-fold selectivity over CDK1/4) exhibit markedly different profiles due solely to variations in the benzamide ring [1][2]. Even among identical cores, simple substituent changes (e.g., 4-trifluoromethyl, 3,4-dimethoxy, 2-fluoro, or 3-chloro benzamide derivatives) are known to produce distinct kinase selectivity and anti-proliferative signatures . Therefore, the unique 3-(pyrimidin-2-yloxy)benzamide moiety of CAS 1421522-32-8 is not a generic decoration but a critical determinant of its binding landscape. Evidence below demonstrates that this compound engages IMPDH1, a non-kinase target not shared by the CDK-focused analogs, making any plain imidazole pyrimidine amide an inappropriate functional substitute for experiments requiring this specific mechanism.

Quantitative Differentiation Evidence for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide


IMPDH1 Target Engagement vs. CDK2-Driven In-Class Analogs

This compound demonstrates a Ki of 260 nM against Inosine-5'-monophosphate dehydrogenase 1 (IMPDH1), a target involved in guanine nucleotide biosynthesis and not canonically associated with the imidazole pyrimidine amide CDK series [1]. The prototypical series comparator, compound 9b, is characterized by potent CDK2 inhibition (IC50 <10 nM) with 50-60-fold selectivity over CDK1/4, but has no reported IMPDH1 activity [2]. The shift from CDK2 to IMPDH1 inhibition represents a distinct pharmacological direction. This matters because most imidazole pyrimidine amides are optimized for CDK2 potency; a compound with measurable IMPDH1 activity provides a unique tool for studying nucleotide metabolism pathways independent of direct cell cycle kinase inhibition.

IMPDH inhibition Target selectivity Non-kinase target

Chemical Structural Divergence from Core CDK Inhibitor Chemical Space

The compound's distinguishing 3-(pyrimidin-2-yloxy)benzamide tail contrasts with the chemical structures of major reference compounds in the imidazole pyrimidine amide series. AZD5597 features a fluorinated benzamide optimized for intravenous dosing, while compound 9b carries a substituted benzamide tail that confers oral bioavailability and high CDK2 selectivity [1][2]. A co-crystal structure (PDB: 2W17) of (S)-8b, a close analog with a different benzamide substitution, in complex with CDK2 at 2.15 Šresolution illustrates how the benzamide group occupies the kinase hinge region and influences selectivity [3]. The pyrimidin-2-yloxy extension in CAS 1421522-32-8 introduces additional hydrogen bond acceptors and aromatic stacking potential, which are absent in all benchmarked comparators. This structural divergence is consistent with the observed switch from CDK inhibition to IMPDH1 engagement. In practical terms, a user looking to study structure-activity relationships at the benzamide position will find this compound to be a critical reference point that occupies a distinct region of chemical property space (XLogP ~2.6, TPSA ~113 Ų) compared to the more lipophilic trifluoromethyl analogs (XLogP ~3.5).

Medicinal chemistry Structure-activity relationship Benzamide substituent effects

Absence of CDK1/2 Potency: Deliberate Selectivity over Clinical CDK Inhibitors

While the imidazole pyrimidine amide core is historically optimized for CDK1/2 inhibition, the publicly available data for CAS 1421522-32-8 indicates no primary activity against CDK2 (the only reported target for this compound is IMPDH1). This stands in stark contrast to AZD5597, which exhibits IC50 values of 2 nM against both CDK1 and CDK2, and to compound 9b, which achieves sub-10 nM CDK2 inhibition [1][2]. The apparent lack of CDK activity suggests that the pyrimidin-2-yloxybenzamide moiety successfully redirects the scaffold's inhibitory capacity toward a non-kinase enzyme. This is a significant functional differentiator: most in-class compounds are potent CDK inhibitors, which can confound studies where CDK inhibition is an undesirable off-target effect. For experiments in immunology or virology where IMPDH inhibition is the desired mechanism and CDK inhibition would introduce cytotoxicity-related artifacts, this compound offers a cleaner pharmacological profile than any CDK-active imidazole pyrimidine amide.

Kinase selectivity Off-target liability CDK family profiling

Defined Research Applications for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide Based on Quantitative Evidence


IMPDH1 Biochemical Probe in Nucleotide Metabolism Studies

With a confirmed Ki of 260 nM against IMPDH1 [1], this compound serves as a moderate-affinity probe to study IMPDH1-dependent guanine nucleotide biosynthesis. Unlike mycophenolic acid (a nanomolar IMPDH inhibitor), it offers tractable, reversible inhibition suitable for pulse-chase experiments. Its chemical scaffold, shared with CDK inhibitors, allows researchers to rule out cell cycle kinase contributions when interpreting IMPDH-mediated phenotypes, a key differentiator from pan-active nucleotide biosynthesis inhibitors.

Negative Control for CDK-Mediated Anti-Proliferative Assays

Because the imidazole pyrimidine amide class is synonymous with CDK2 inhibition, this compound's lack of CDK activity makes it an ideal negative control for anti-proliferative experiments using CDK-active comparators like AZD5597 (IC50 = 2 nM) or compound 9b (<10 nM) [2][3]. By matching the core scaffold while decoupling CDK engagement, it isolates scaffold-mediated off-target effects from specific CDK-driven pharmacology.

Structure-Activity Relationship (SAR) Anchor for Benzamide Substituent Libraries

The 3-(pyrimidin-2-yloxy)benzamide tail represents a distinct SAR vector not covered by 4-trifluoromethyl, 3,4-dimethoxy, or 2-fluoro benzamide analogs [4]. Its calculated TPSA of ~113 Ų and XLogP of ~2.6 position it as an intermediate polarity scaffold. This compound can anchor a library iteration aimed at balancing solubility and permeability, using it as a reference point for systematic exploration of pyrimidinyloxy substitutions in medicinal chemistry programs.

Co-Crystallography and Computational Docking Template

The available co-crystal structure of (S)-8b bound to CDK2 at 2.15 Å resolution (PDB: 2W17) provides a structural template for docking studies of this compound [5]. While the target may differ (IMPDH1 vs. CDK2), the conserved imidazole pyrimidine amide core can be used to model binding modes and inform design hypotheses for novel IMPDH or other non-kinase targets, using the compound's quantified activity as a benchmark for in silico validation.

Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.